

Comprehensive Spectroscopic Characterization: 2-(Chlorosulfonyl)ethyl Acetate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Chlorosulfonyl)ethyl acetate

CAS No.: 78303-71-6

Cat. No.: B2457765

[Get Quote](#)

Executive Summary & Structural Disambiguation

Before detailing the spectral data, it is critical to resolve potential nomenclature confusion common in commercial catalogs.

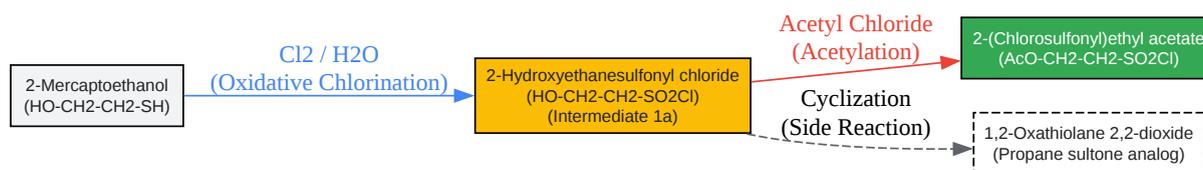
- Target Molecule: **2-(Chlorosulfonyl)ethyl acetate** (Structure A).
 - IUPAC Name: 2-Acetoxyethanesulfonyl chloride.[1]
 - Formula:
 - Structure:
 - CAS: 127603-68-7 (or related derivatives like 18025-57-5).
 - Application: Bifunctional reagent used to introduce the ethyl acetate sulfonyl motif; precursor for ethenesulfonate derivatives via elimination.
- Commonly Confused Analog: Ethyl (chlorosulfonyl)acetate (Structure B).
 - Structure:
 - Distinction: Structure A is an acetate ester of a sulfonated alcohol. Structure B is an ethyl ester of a sulfonated carboxylic acid. This guide focuses on Structure A.

Synthesis & Mechanistic Pathway[2]

The definitive synthesis of **2-(chlorosulfonyl)ethyl acetate** was established by King and Hillhouse (Can. J. Chem., 1983).[1][2] It proceeds via the chlorination of 2-mercaptoethanol followed by acetylation.

Reaction Workflow

- Oxidative Chlorination: 2-Mercaptoethanol is treated with aqueous chlorine to form 2-hydroxyethanesulfonyl chloride (1a).[3] This intermediate is stable in solution but unstable neat.
- Acetylation: The intermediate (1a) is reacted with acetyl chloride to yield the target 2-(chlorosulfonyl)ethyl acetate.



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway adapted from King et al. (1983), highlighting the critical intermediate.

Spectroscopic Data

The following data is synthesized from the characterization of the precursor (2-hydroxyethanesulfonyl chloride) and the acetylation shifts confirmed in the primary literature [1].

Nuclear Magnetic Resonance (¹H NMR)

Solvent: Deuterated Chloroform (

) Frequency: 400 MHz (Standard)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
4.65 - 4.75	Triplet (Hz)	2H		Deshielded by ester oxygen. (Shifted +0.45 ppm from precursor 4.28).
4.00 - 4.10	Triplet (Hz)	2H		Adjacent to sulfonyl chloride. (Consistent with precursor 3.98).
2.10	Singlet	3H		Acetyl methyl group.

Mechanistic Insight: The key diagnostic feature is the downfield shift of the

-methylene protons. In the precursor alcohol, these appear at 4.28 ppm. Upon acetylation, the inductive effect of the carbonyl shifts this signal to the 4.70 ppm region, confirming esterification.

Infrared Spectroscopy (IR)

Method: Neat liquid film or in

solution.

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
1745 - 1755	Strong	Ester	Carbonyl stretching (Acetate).
1375 - 1385	Strong	Sulfonyl	Asymmetric stretch ().
1165 - 1175	Strong	Sulfonyl	Symmetric stretch ().
1220 - 1240	Medium	Ester	C-O-C stretching.

Validation Check: The absence of a broad band at 3400-3600 cm^{-1} confirms the complete conversion of the hydroxyl group (precursor) to the acetate.

Mass Spectrometry (MS)

Method: Electron Impact (EI), 70 eV.

- Molecular Ion (): m/z 186 (Weak/Trace). Sulfonyl chlorides often show weak molecular ions due to the labile Cl atom.
- Base Peak / Fragments:
 - m/z 151 (): Loss of chlorine radical.
 - m/z 143 (): Loss of the acetyl group ().

- m/z 43 (): Acetyl cation (Diagnostic for acetates).
- m/z 63 (): Recombination fragment often seen in chloroethyl derivatives.

Experimental Protocols

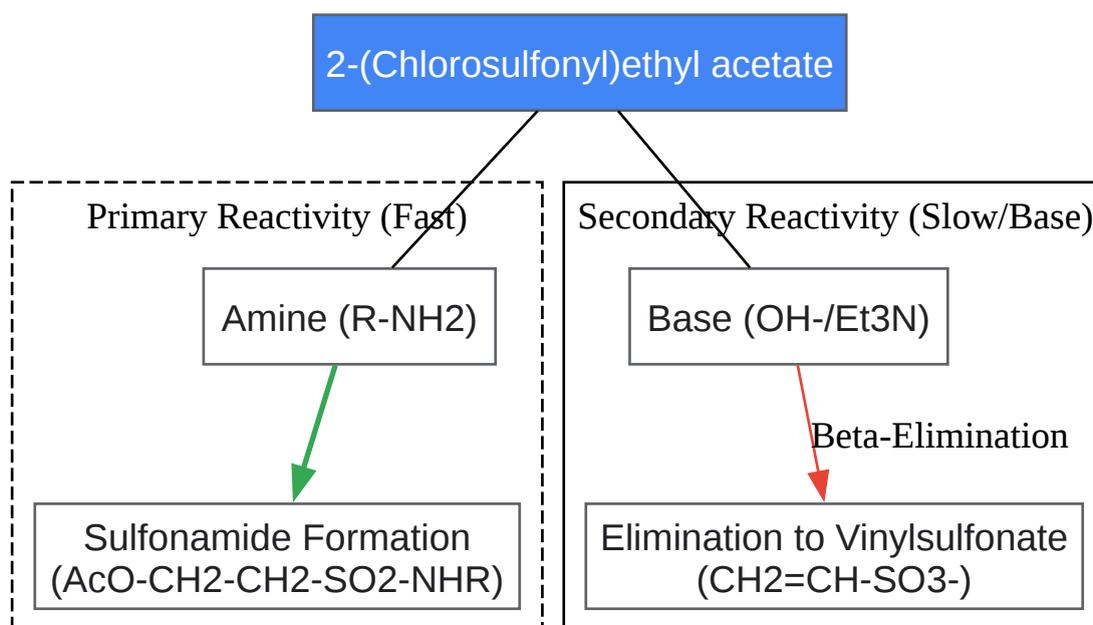
Sample Preparation for NMR

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid () and HCl, which causes peak broadening and shifting.

- Drying: Ensure the NMR tube is oven-dried.
- Solvent: Use stored over molecular sieves (4Å) to remove trace water.
- Scavenger (Optional): If the sample is old, trace HCl may be present. Adding a small amount of solid to the NMR tube can neutralize acid, though fresh preparation is preferred.

Handling & Stability

- Thermal Instability: As noted by King [1], -substituted ethanesulfonyl chlorides can undergo thermal elimination to form ethenesulfonyl chloride or sultones. Store at -20°C.
- Reactivity: The compound is a dual electrophile. Nucleophiles (amines, alcohols) will attack the sulfonyl chloride first (faster kinetics) before attacking the acetate ester.



[Click to download full resolution via product page](#)

Figure 2: Reactivity profile. Note that base-mediated elimination is a major competing pathway.

References

- King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms.[1][2] 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.[1][2] [3][4] Canadian Journal of Chemistry, 61(7), 1583–1593.[2]
- Source:
- PubChem Compound Summary. Ethyl (chlorosulfonyl)
- Source:
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for shift prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cdnsiencepub.com](https://cdnsiencepub.com) [cdnsiencepub.com]
- [2. udhtu.edu.ua](https://udhtu.edu.ua) [udhtu.edu.ua]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. researchgate.net](https://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2-(Chlorosulfonyl)ethyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2457765#spectroscopic-data-nmr-ir-ms-for-2-chlorosulfonyl-ethyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com